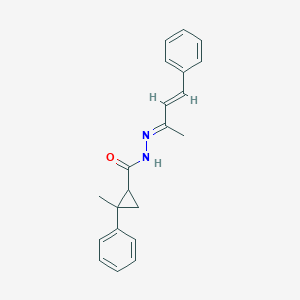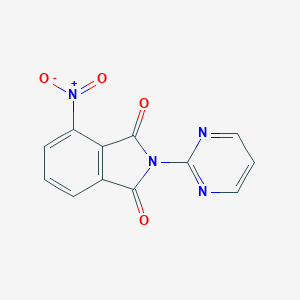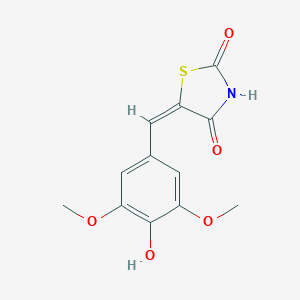
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties . This particular compound features a benzylidene group substituted with methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with 3,5-dimethoxy-4-hydroxybenzaldehyde. A common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be adopted to make the process more environmentally friendly .
化学反应分析
Types of Reactions
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce benzyl derivatives .
科学研究应用
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its antidiabetic and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, it can act as a partial activator of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose and lipid metabolism . Additionally, the compound can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate digestion .
相似化合物的比较
Similar Compounds
5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione: Known for its genotoxic and cytotoxic properties.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Exhibits inhibitory effects on mitochondrial respiration.
5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione: Similar in structure but with different biological activities.
Uniqueness
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and hydroxy groups can enhance its antioxidant properties and its ability to interact with various biological targets .
属性
分子式 |
C12H11NO5S |
|---|---|
分子量 |
281.29g/mol |
IUPAC 名称 |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO5S/c1-17-7-3-6(4-8(18-2)10(7)14)5-9-11(15)13-12(16)19-9/h3-5,14H,1-2H3,(H,13,15,16)/b9-5+ |
InChI 键 |
ZCHBFHCAGSBARE-WEVVVXLNSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)S2 |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Nitrophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B413271.png)
![N-(5-(4-methoxyphenyl)-3-[6-(5-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)hexyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B413272.png)


![4-(dimethylamino)-N-ethyl-2-methoxy-5-nitro-N-[2-[(5-nitroquinolin-8-yl)amino]ethyl]benzamide](/img/structure/B413277.png)
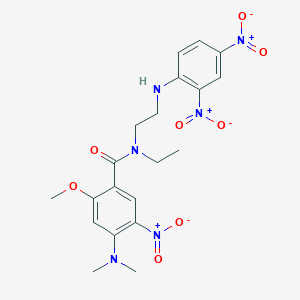
![5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B413281.png)
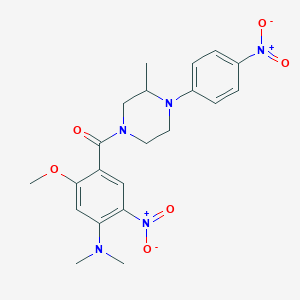
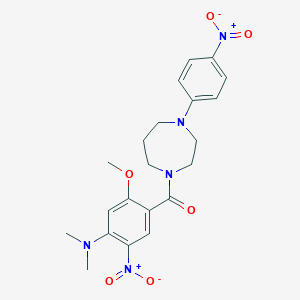
![4-(dimethylamino)-2-methoxy-5-nitro-N-[2-(2-nitro-5-pyrrolidin-1-ylanilino)ethyl]benzamide](/img/structure/B413284.png)
![N-[3-(1,3-benzothiazol-2-yl)-2H-chromen-2-ylidene]-N-(4-chlorophenyl)amine](/img/structure/B413292.png)
![3-ethyl-5-[2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B413293.png)
